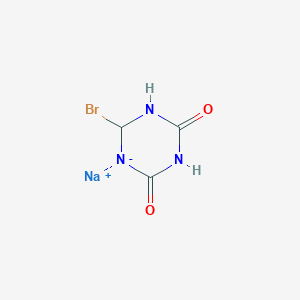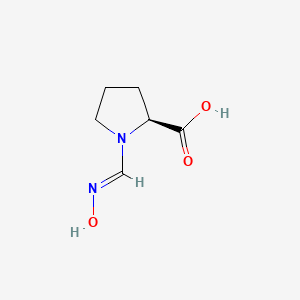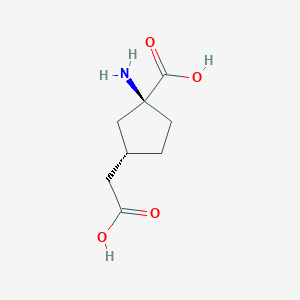
(1S,3S)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound has been achieved through multiple linear steps from silyloxypyrrole, utilizing L-glyceraldehyde as the source of chirality. Key steps in the synthesis involve sequential aldol-based carbon-carbon bond-forming reactions, highlighting the compound's complex synthetic route that offers a scaffold for further chemical modifications (Battistini et al., 2004).
Molecular Structure Analysis
The molecular structure of this compound, featuring a cyclopentane ring as a central motif, exemplifies the potential of cyclopentane-1,3-dione moieties to act as effective substitutes for carboxylic acid functional groups. This structural attribute underlines its utility in medicinal chemistry, particularly in the design of receptor antagonists with improved pharmacokinetic properties (Ballatore et al., 2011).
Chemical Reactions and Properties
The compound's reactivity has been demonstrated in the context of thromboxane A2 receptor antagonist design, where its incorporation into the molecular structure leads to derivatives with significant inhibitory activity. This showcases the compound's functional group versatility and its ability to mimic the carboxylic acid group in biochemical interactions (Ballatore et al., 2011).
Physical Properties Analysis
While specific studies on the physical properties of (1S,3S)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid are not directly available, the general structural class of cyclopentane derivatives is known for its strong acidity, tunable lipophilicity, and versatility. These properties suggest that this compound and its derivatives could have favorable solubility and stability profiles, important for drug development.
Chemical Properties Analysis
The chemical properties of this compound, particularly its role as a novel isostere for the carboxylic acid group, indicate its potential for broad application in medicinal chemistry. Its ability to engage in similar biochemical interactions as carboxylic acids, combined with its unique structural features, opens avenues for the development of novel therapeutic agents with potentially improved biological activity and drug-like properties.
5-[(Aminoinomethyl)thio]-L-norvaline is a derivative of L-norvaline, which has been studied for its potential in various biochemical processes and as a precursor in the synthesis of biobased plastics. The compound's relevance extends to its incorporation into peptides and its use in biotechnological applications, highlighting its versatility and potential for industrial and pharmaceutical applications.
Synthesis Analysis
The synthesis of 5-[(aminoinomethyl)thio]-L-norvaline has been explored through routes involving nucleophilic substitution reactions, demonstrating the compound's accessibility for further chemical manipulation and application in synthesis pathways (Bartosik & Leszczynska, 2015).
Molecular Structure Analysis
Specific details on the molecular structure analysis of 5-[(aminoinomethyl)thio]-L-norvaline were not directly available from the searched papers. However, its structural modification from L-norvaline suggests a potential for unique biochemical properties and interactions, particularly in the context of enzymatic reactions and biological systems.
Chemical Reactions and Properties
The compound's role in the synthesis of 5-aminovalanoic acid, a biobased plastic monomer, illustrates its chemical reactivity and utility in biotechnological applications. This highlights its potential as a versatile building block in the production of environmentally friendly materials and compounds (Kang et al., 2023).
Wissenschaftliche Forschungsanwendungen
Liquid-Liquid Extraction of Carboxylic Acids
Liquid-liquid extraction (LLX) technologies for carboxylic acids from aqueous streams have seen advancements, particularly in solvent developments. The economic feasibility of traditional trioctylamine (TOA)-based processes diminishes with dropping acid concentrations. Research has explored solvents like ionic liquids, and nitrogen and phosphorous-based extractants, aiming at efficient and sustainable extraction methods. This is crucial for bio-based plastic production and the removal of carboxylic acids from dilute streams, highlighting the relevance of (1S,3S)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid in bio-based material processing (Sprakel & Schuur, 2019).
Biocatalyst Inhibition by Carboxylic Acids
The impact of carboxylic acids on engineered microbes like Escherichia coli and Saccharomyces cerevisiae has been studied, with a focus on overcoming inhibitory effects to enhance fermentative production of bio-renewable chemicals. Understanding the biochemical and genetic mechanisms behind acid-induced stress in microbes can lead to more robust biocatalysts, crucial for the biotechnology and renewable energy sectors (Jarboe, Royce, & Liu, 2013).
Carboxylic Acid Derivatives in Drug Development
The synthesis, usage, and biological activities of carboxylic acid derivatives, including those related to (1S,3S)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid, have been extensively reviewed. These derivatives play a significant role in medicinal chemistry, offering insights into drug development and safety trials. The unique structural properties of such derivatives make them potential candidates for therapeutic applications, emphasizing the importance of carboxylic acid derivatives in the development of new drugs (Ghasemi Pirbalouti, Sajjadi, & Parang, 2014).
Eigenschaften
IUPAC Name |
(1S,3S)-1-amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c9-8(7(12)13)2-1-5(4-8)3-6(10)11/h5H,1-4,9H2,(H,10,11)(H,12,13)/t5-,8+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCVGUDWLQNWIQ-XRGYYRRGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CC(=O)O)(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@](C[C@H]1CC(=O)O)(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30666416 |
Source


|
| Record name | (1S,3S)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30666416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,3S)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid | |
CAS RN |
194785-82-5 |
Source


|
| Record name | (1S,3S)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30666416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

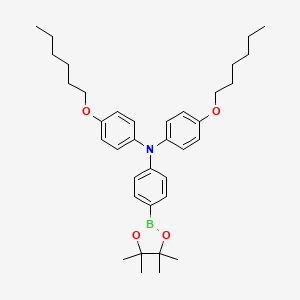
![trimethyl-[methyl-[(2S)-2-[(1R)-4-methylcyclohex-3-en-1-yl]propyl]-trimethylsilyloxysilyl]oxysilane](/img/structure/B1142870.png)
![3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1142872.png)
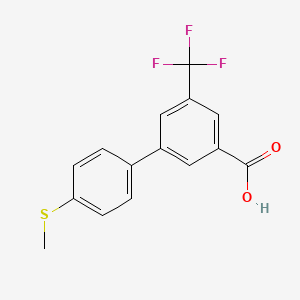
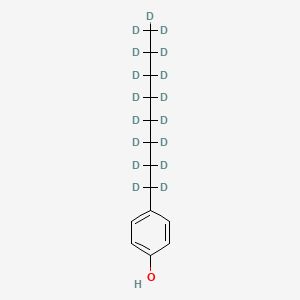

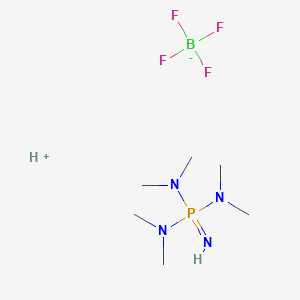
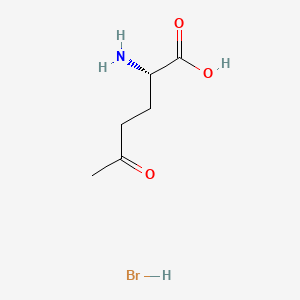
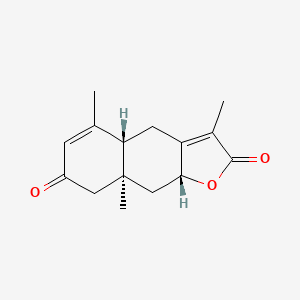
![3-(1-(8-Azaspiro[bicyclo[3.2.1]octane-3,2'-oxiran]-8-yl)ethyl)benzonitrile](/img/structure/B1142883.png)
![[Dibromo-[[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methyl]phosphonic acid](/img/structure/B1142884.png)
